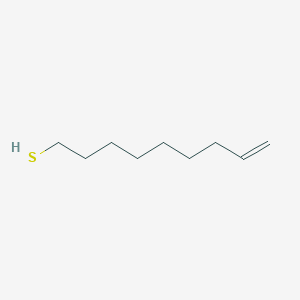

Non-8-en-1-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Non-8-ene-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an eight-carbon chain with a double bond between the eighth and ninth carbon atoms. This compound is part of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often associated with strong odors and are used in various chemical applications due to their reactivity.

Wissenschaftliche Forschungsanwendungen

Non-8-ene-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the study of thiol-based redox reactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials, including adhesives and coatings.

Wirkmechanismus

Target of Action

Non-8-ene-1-thiol primarily targets unsaturated functional groups of organic molecules . This compound is involved in “thiol-ene” reactions, which are a type of "click chemistry" . The “click chemistry” concept is a relatively new and promising approach to the synthesis of novel organic compounds and polymer materials .

Mode of Action

Non-8-ene-1-thiol interacts with its targets through the addition of thiol to unsaturated functional groups of organic molecules . This interaction is part of the “thiol-ene” reactions, which are based on the addition of thiol to unsaturated functional groups . These reactions have been mostly considered in the context of “click chemistry”, including their conditions and mechanisms .

Biochemical Pathways

The biochemical pathways affected by Non-8-ene-1-thiol involve the synthesis of novel organic compounds and polymer materials . The “thiol-ene” reactions, in which Non-8-ene-1-thiol participates, have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

Pharmacokinetics

The “click chemistry” reactions, in which it participates, are known to be modular, provide high yield, and generate only safe side products which can be removed without the use of chromatography . These characteristics may influence the ADME properties of Non-8-ene-1-thiol and its impact on bioavailability.

Result of Action

The result of Non-8-ene-1-thiol’s action is the formation of new compounds through the “thiol-ene” reactions . These reactions lead to the synthesis of complex structures from smaller modules . The resulting compounds have a wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

Action Environment

The action of Non-8-ene-1-thiol is influenced by the conditions under which the “thiol-ene” reactions occur . These reactions are part of the “click chemistry” concept, which assumes the addition of the molecular blocks as easy as fastening a seat belt . Therefore, the environment in which these reactions take place can influence the action, efficacy, and stability of Non-8-ene-1-thiol.

Biochemische Analyse

Biochemical Properties

Non-8-ene-1-thiol participates in thiol-ene reactions, a type of “click” reaction . These reactions are characterized by their wide scope, high yields, and the generation of minimal byproducts . Non-8-ene-1-thiol can interact with various enzymes, proteins, and other biomolecules in these reactions. The nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

The effects of Non-8-ene-1-thiol on cells and cellular processes are complex and multifaceted. As a participant in thiol-ene reactions, Non-8-ene-1-thiol can influence cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the cell type and the biochemical environment.

Molecular Mechanism

Non-8-ene-1-thiol exerts its effects at the molecular level through its involvement in thiol-ene reactions . These reactions proceed via a radical-mediated step growth mechanism . The thiyl radical adds across carbon–carbon double bonds via an addition reaction, forming a carbon-centered radical . This mechanism allows Non-8-ene-1-thiol to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The effects of Non-8-ene-1-thiol can change over time in laboratory settings. For instance, thiol-ene reactions, in which Non-8-ene-1-thiol participates, are known to proceed rapidly to achieve high yields . Information on the product’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies.

Metabolic Pathways

Non-8-ene-1-thiol is likely to be involved in various metabolic pathways due to its participation in thiol-ene reactions These reactions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Non-8-ene-1-thiol can be synthesized through thiol-ene “click” reactions, which involve the addition of thiols to alkenes. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or photoinitiators under ultraviolet light. The reaction proceeds via a free-radical mechanism, where the thiol group adds across the carbon-carbon double bond, forming the desired product .

Industrial Production Methods

In industrial settings, the production of Non-8-ene-1-thiol may involve the use of large-scale reactors equipped with ultraviolet light sources to initiate the thiol-ene reaction. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Non-8-ene-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The double bond can be reduced to form the corresponding alkane.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Non-8-ene-1-thiol is converted to nonane-1-thiol.

Substitution: Various substituted thiols depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Non-8-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Non-8-ene-1-amine: Contains an amine group instead of a thiol group.

Non-8-ene-1-yl chloride: Features a chloride group in place of the thiol group.

Uniqueness

Non-8-ene-1-thiol is unique due to its thiol group, which imparts distinct reactivity and properties compared to its analogs. The presence of the thiol group allows for specific reactions such as thiol-ene “click” chemistry, which is not possible with hydroxyl, amine, or chloride groups .

Eigenschaften

IUPAC Name |

non-8-ene-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18S/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSUCUOWHVJALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)

![N,N-diethyl-3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2499036.png)

![7-fluoro-9-methyl-9H-imidazo[1,2-a]indol-9-ol](/img/structure/B2499037.png)

![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2499051.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2499055.png)